molecular formula C9H8F2 B115664 2,4-Difluoro-1-(prop-1-en-2-yl)benzene CAS No. 156570-11-5

2,4-Difluoro-1-(prop-1-en-2-yl)benzene

Cat. No.: B115664
CAS No.: 156570-11-5
M. Wt: 154.16 g/mol
InChI Key: XSROFNLUQOGWON-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(prop-1-en-2-yl)benzene is a fluorinated aromatic compound that serves as a versatile intermediate in medicinal chemistry and materials science research. The strategic placement of two fluorine atoms on the benzene ring significantly alters the ring's electron distribution, which can influence the compound's reactivity and interaction with biological targets. This makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Researchers utilize this compound in the design and construction of heterocyclic systems, which are core structures in many bioactive molecules . For instance, structurally related 2,4-difluorophenyl derivatives are key precursors in the synthesis of triazole-based compounds, a class known for its wide spectrum of pharmacological activities . The isopropenyl group attached to the ring offers a reactive handle for further chemical modifications, including polymerization or functional group transformations, enabling its use in creating specialized polymers or functional materials. Its primary research value lies in its application as a building block in organic synthesis, fragment-based drug discovery, and the exploration of structure-activity relationships (SAR) in lead compound optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-1-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSROFNLUQOGWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446710
Record name 2,4-difluoro-1-(prop-1-en-2-yl)benzene
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156570-11-5
Record name 2,4-Difluoro-1-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156570-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-difluoro-1-(prop-1-en-2-yl)benzene
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Chemical Reactivity and Mechanistic Studies of 2,4 Difluoro 1 Prop 1 En 2 Yl Benzene

Reactivity of the Difluorinated Aromatic Ring System

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its reactivity towards both electrophilic and nucleophilic attack. Fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack. Conversely, they possess lone pairs of electrons that can be donated into the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution: Regioselectivity and Kinetic Effects of Fluorine Substituents

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. For 2,4-difluoro-1-(prop-1-en-2-yl)benzene, the rate and regioselectivity of these reactions are determined by the combined influence of the two fluorine atoms and the prop-1-en-2-yl group.

Fluorine, as a halogen, is an ortho, para-director, yet it deactivates the aromatic ring towards electrophilic substitution. This deactivation stems from its strong electron-withdrawing inductive effect, which reduces the electron density of the ring, making it less nucleophilic. vanderbilt.eduuci.edu However, the resonance effect, which donates electron density to the ortho and para positions, is responsible for the directing effect. youtube.comlibretexts.org In fluorobenzene, reactions at the para position are often faster than at a single position in benzene itself, highlighting the potent directing nature of fluorine. acs.org

The prop-1-en-2-yl group, which is an alkyl-substituted alkene, is generally considered an activating group and an ortho, para-director due to hyperconjugation and a weak inductive electron-donating effect. vanderbilt.edu

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
Fluorine-I (Strongly deactivating)+R (Weakly activating)Deactivatingortho, para
Prop-1-en-2-yl+I (Weakly activating)Weak HyperconjugationActivatingortho, para

Nucleophilic Aromatic Substitution: Pathways and Influence of Electron-Withdrawing Groups

Nucleophilic aromatic substitution (SNAr) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

In this compound, the two fluorine atoms, being highly electronegative, inductively withdraw electron density, which can facilitate nucleophilic attack. Fluoride (B91410) is a good leaving group in SNAr reactions because its high electronegativity stabilizes the negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the rate-determining addition step. youtube.com The reaction is further facilitated when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge of the intermediate. libretexts.orgnih.gov

However, the prop-1-en-2-yl group is electron-donating, which counteracts the electron-withdrawing effect of the fluorine atoms, making the ring less susceptible to nucleophilic attack compared to rings with stronger electron-withdrawing groups like nitro groups. youtube.com Therefore, SNAr reactions on this compound would likely require harsh conditions or very strong nucleophiles. The position of substitution would be at C2 or C4, where the fluorine atoms are located. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, particularly with fluoride as the nucleophile and on electron-deficient aryl systems. researchgate.netimperial.ac.uk

Position of EWG relative to Leaving Group Effect on SNAr Rate Reason
orthoAcceleratesStabilizes Meisenheimer complex through resonance.
paraAcceleratesStabilizes Meisenheimer complex through resonance.
metaMinimal effectNo direct resonance stabilization of the intermediate.

Reactivity of the Prop-1-en-2-yl Alkene Moiety

The prop-1-en-2-yl group is an alkene and thus undergoes reactions typical of this functional group, most notably addition reactions. The presence of the difluorinated aromatic ring influences the reactivity of the double bond through electronic effects.

Electrophilic Addition Reactions: Halogenation, Hydrohalogenation, Hydration

Electrophilic addition to the double bond of the prop-1-en-2-yl group is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond (the terminal CH2), and the nucleophile adds to the more substituted carbon, forming a stable tertiary carbocation intermediate.

Halogenation (e.g., with Br2): The reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by the bromide ion, leading to an anti-addition product.

Hydrohalogenation (e.g., with HBr): This reaction will form a tertiary carbocation intermediate, which is stabilized by the adjacent aromatic ring. The halide ion then attacks this carbocation. Rearrangements are possible if a more stable carbocation can be formed, though in this case, the tertiary benzylic carbocation is already quite stable.

Hydration (e.g., with H2O/H+): Acid-catalyzed hydration also proceeds via a tertiary carbocation intermediate, leading to the formation of an alcohol according to Markovnikov's rule.

The electron-withdrawing nature of the 2,4-difluorophenyl group can decrease the nucleophilicity of the double bond, potentially slowing down the rate of electrophilic attack compared to unsubstituted α-methylstyrene.

Reaction Reagent Expected Major Product Regioselectivity
HalogenationBr21-(1,2-dibromo-1-methylethyl)-2,4-difluorobenzeneAnti-addition
HydrohalogenationHBr1-(1-bromo-1-methylethyl)-2,4-difluorobenzeneMarkovnikov
HydrationH2O, H2SO42-(2,4-difluorophenyl)propan-2-olMarkovnikov

Radical Addition Reactions to the Olefinic Bond

Radical addition to alkenes often proceeds with anti-Markovnikov regioselectivity. For instance, the addition of HBr in the presence of peroxides occurs via a radical mechanism. The bromine radical adds to the less substituted carbon of the double bond to form a more stable tertiary benzylic radical. This intermediate then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. Studies on the radical addition of thiols to α-methylstyrene have also been reported. acs.org The formation of α-methylstyrene dimers can also occur through free radical polymerization pathways. google.comuq.edu.au

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Alkene

The prop-1-en-2-yl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. youtube.comyoutube.com The 2,4-difluorophenyl substituent, being electron-withdrawing, increases the electrophilicity of the double bond, making this compound a more reactive dienophile compared to unsubstituted α-methylstyrene.

In visible-light-mediated [4+2] cycloadditions, styrenes with electron-poor aryl substituents have been shown to react efficiently. pkusz.edu.cn However, some cycloaddition reactions, such as those with 2,2,2-trifluorodiazoethane, have shown no reactivity with α-methylstyrene. acs.org Styrenes with electron-deficient substituents can also participate in [2+2] cycloadditions under photochemical conditions. nih.govd-nb.inforesearchgate.net

Reaction Type Role of Alkene Effect of 2,4-Difluorophenyl Group Example
[4+2] CycloadditionDienophileActivating (increases electrophilicity)Diels-Alder reaction with a conjugated diene
[2+2] CycloadditionAlkeneCan participatePhotochemical dimerization or reaction with another alkene

Side-Chain Functional Group Interconversions and Transformations

The prop-1-en-2-yl side-chain of this compound is a versatile handle for a range of chemical modifications. These transformations allow for the introduction of new functional groups and the synthesis of a variety of derivatives.

The alkene and methyl groups of the side-chain are prone to oxidation under various conditions, leading to the formation of epoxides, diols, ketones, or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the final product.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted addition of an oxygen atom across the double bond.

Dihydroxylation: Vicinal diols can be synthesized from the alkene through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) in a catalytic amount with a co-oxidant like N-methylmorpholine N-oxide (NMO), or by treatment with cold, dilute potassium permanganate (KMnO₄).

Oxidative Cleavage: More vigorous oxidation with agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup can cleave the double bond, yielding a ketone (2,4-difluoroacetophenone) and formaldehyde.

Methyl Group Oxidation: While the vinylic methyl group is generally less reactive towards oxidation than the double bond, strong oxidizing agents under forcing conditions could potentially lead to its oxidation to a carboxylic acid, although this would likely be accompanied by cleavage of the alkene.

Table 1: Plausible Oxidation Reactions of this compound

Reaction TypeReagent(s)Plausible Product(s)
Epoxidationm-CPBA2-(2,4-difluorophenyl)-2-methyloxirane
DihydroxylationOsO₄ (cat.), NMO1-(2,4-difluorophenyl)propane-1,2-diol
Oxidative Cleavage1. O₃, 2. Zn/H₂O1-(2,4-difluorophenyl)ethan-1-one

Reduction Reactions of the Alkene Moiety

The alkene moiety can be readily reduced to the corresponding alkane, 2,4-difluoro-1-isopropylbenzene. This transformation is typically achieved through catalytic hydrogenation.

Catalytic Hydrogenation: The most common method for reducing the double bond is through the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. Other catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel can also be employed.

Table 2: Plausible Reduction Reactions of this compound

Reaction TypeReagent(s)Plausible Product
Catalytic HydrogenationH₂, Pd/C2,4-Difluoro-1-isopropylbenzene

Metal-Catalyzed Transformations and Stereocontrol

Metal-catalyzed reactions offer powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While this compound itself does not possess a halide suitable for direct cross-coupling, its halogenated derivatives would be valuable substrates for these reactions. For instance, a bromo or iodo derivative of 2,4-difluorobenzene could be coupled with the prop-1-en-2-yl moiety via a Stille or Suzuki-Miyaura coupling to synthesize the parent compound. Conversely, if a halogen were present on the vinyl group, it would open up further cross-coupling possibilities.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A hypothetical vinyl halide derivative of this compound could be coupled with various alkenes.

Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide. libretexts.orgwikipedia.org An aryl or vinyl halide derivative of the target molecule could be coupled with a variety of boronic acids or esters. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. ugr.es

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This would allow for the introduction of an alkyne moiety onto the aromatic ring or the vinyl group of a halogenated precursor.

Table 3: Illustrative Metal-Catalyzed Cross-Coupling Reactions with Analogous Substrates

Reaction NameSubstrate 1Substrate 2Catalyst SystemPlausible Product Type
Heck ReactionAryl HalideAlkenePd(OAc)₂, PPh₃, BaseSubstituted Alkene
Suzuki-Miyaura CouplingAryl HalideBoronic AcidPd(PPh₃)₄, BaseBiaryl Compound
Sonogashira CouplingAryl HalideTerminal AlkynePd(PPh₃)₂Cl₂, CuI, BaseAryl Alkene

Stereoselective Isomerization of Alkene Geometric Isomers

The compound this compound does not possess geometric isomers as the double bond is terminal. However, if the side-chain were to be isomerized to an internal alkene, for instance, 2,4-difluoro-1-(prop-1-en-1-yl)benzene, then E/Z isomerism would be possible. Such isomerization could potentially be achieved using transition metal catalysts, such as ruthenium or rhodium complexes, which are known to facilitate alkene isomerization. The stereochemical outcome of such a reaction would be dependent on the specific catalyst and reaction conditions employed.

Catalytic Polymerization and Oligomerization Studies

The polymerization and oligomerization of vinyl monomers are pivotal processes in materials science. For this compound, both cationic and radical polymerization pathways are conceivable, with the outcomes being highly dependent on the catalyst and reaction conditions.

Cationic Polymerization and Oligomerization:

Drawing parallels with α-methylstyrene, this compound is expected to be susceptible to cationic polymerization. The initiation step would involve the protonation of the double bond by a Lewis or Brønsted acid catalyst, leading to the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl ring. However, the electron-withdrawing fluorine atoms would partially destabilize this intermediate compared to the unsubstituted α-methylstyrene.

Studies on the oligomerization of α-methylstyrene have demonstrated that the molecular weight of the resulting oligomers can be controlled by adjusting the reaction temperature. For instance, oligomerization of α-methylstyrene at temperatures between -15°C and 35°C, using a single component initiator with a weakly coordinating anion, can consistently produce oligomers with a number average molecular weight (Mn) below 5000. google.com A similar temperature-dependent control over molecular weight can be anticipated for this compound.

Furthermore, the choice of catalyst can direct the selectivity of the oligomerization. For example, the dimerization of α-methylstyrene catalyzed by the Brønsted acidic ionic liquid [Hmim]+BF4− shows temperature-controlled selectivity. At 60°C, it predominantly forms the linear dimer 2,4-diphenyl-4-methyl-1-pentene, while at 170°C, the cyclic dimer 1,1,3-trimethyl-3-phenylindan is the exclusive product. researchgate.net It is plausible that this compound would exhibit analogous behavior, yielding corresponding difluorinated linear and cyclic dimers under similar catalytic conditions.

Radical Polymerization:

In radical polymerization, the fluorine substituents on the aromatic ring would primarily exert an electronic effect on the reactivity of the monomer. The copolymerization of styrene (B11656) and α-methylstyrene in the presence of a catalytic chain transfer agent like bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF) has been studied. The chain transfer constant, a measure of the efficiency of chain termination, increases significantly with the incorporation of α-methylstyrene. uq.edu.au This suggests that the radical derived from α-methylstyrene is more stable. For this compound, the fluorine atoms would further influence the stability and reactivity of the propagating radical, potentially altering the kinetics of polymerization and the properties of the resulting polymer.

Catalyst System Monomer Reaction Type Key Findings
Single component initiator with weakly coordinating anionα-methylstyreneOligomerizationMolecular weight can be controlled by temperature. google.com
Brønsted acidic ionic liquid ([Hmim]+BF4−)α-methylstyreneDimerizationTemperature-controlled selectivity between linear and cyclic dimers. researchgate.net
Bis(boron difluorodimethylglyoximate)cobaltate(II) (COBF)Styrene and α-methylstyreneRadical Copolymerizationα-methylstyrene increases the catalytic chain transfer constant. uq.edu.au

This table presents data from studies on α-methylstyrene, a structural analog of this compound, to infer potential catalytic behaviors.

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Kinetic studies on analogous compounds provide valuable insights into the factors governing the reaction rates of this compound. For instance, the hydrogenation of α-methylstyrene on a Pd/Al2O3 catalyst has been shown to be mildly exothermic with a reaction enthalpy (ΔH) of -109 kJ/mol. uotechnology.edu.iq The reaction order with respect to the reactants can vary with conditions such as hydrogen pressure. uotechnology.edu.iq

In the context of electrophilic addition, kinetic studies on the fluorination of α-substituted styrenes with electrophilic fluorinating agents have been conducted. These reactions typically exhibit second-order kinetics. researchgate.net The rate constants are influenced by the substituents on the styrene. For example, α-methylstyrene reacts faster than styrene, indicating stabilization of the positive charge development in the transition state by the methyl group. researchgate.net The electron-withdrawing fluorine atoms in this compound would likely decrease the rate of electrophilic attack on the double bond compared to α-methylstyrene.

Reaction Analogous Compound Kinetic Parameter Value
Hydrogenationα-methylstyreneReaction Enthalpy (ΔH)-109 kJ/mol uotechnology.edu.iq
Fluorination with NFTh in MeCN-MeOHStyreneSecond-order rate constant (k2)1.1 × 10−3 M−1 s−1 researchgate.net
Fluorination with NFTh in MeCN-MeOHα-methylstyreneSecond-order rate constant (k2)3.3 × 10−2 M−1 s−1 researchgate.net

This table provides kinetic data for reactions of compounds analogous to this compound to illustrate expected kinetic trends.

The reactions of this compound are expected to proceed through various reactive intermediates depending on the reaction type.

In cationic reactions , the key intermediate would be the 1-(2,4-difluorophenyl)-1-methylethyl cation. The stability of this carbocation would be a determining factor in the reaction pathway.

In radical reactions , the propagating species would be the 1-(2,4-difluorophenyl)-1-methylethyl radical. The fluorine substituents would influence the stability and reactivity of this radical intermediate.

In transition-metal-catalyzed reactions , organometallic intermediates are expected. For instance, cobalt-catalyzed reactions of alkenes can proceed through cobaltacyclobutene intermediates. acs.org The subsequent transformations of such an intermediate derived from this compound would dictate the final product structure. The detection and characterization of such pre-reactive intermediates can be achieved through techniques like microwave rotational spectroscopy. rsc.org

The stereochemistry of reactions involving the prochiral double bond of this compound is a critical aspect of its chemical reactivity.

Diastereoselectivity: In reactions that generate a new stereocenter adjacent to an existing one, diastereoselectivity becomes important. For example, the reactions of α-methyl-β-hydroxy aldehydes with crotyltrifluorosilanes can proceed with high diastereoselectivity through bicyclic transition states. nih.govresearchgate.net Similar principles of stereocontrol could be applied to reactions of derivatives of this compound.

Enantioselectivity: The development of enantioselective transformations is a major goal in modern organic synthesis. For reactions involving this compound, chiral catalysts could be employed to control the formation of one enantiomer over the other. For example, the enantioselective synthesis of alkyl fluorides has been achieved through biocatalytic reduction of α-fluoroenones. chemrxiv.org Similarly, direct asymmetric organocatalytic Michael reactions have been developed for the synthesis of products with quaternary carbon centers. researchgate.net These methodologies could potentially be adapted for the enantioselective functionalization of this compound.

Reaction Type Analogous System Stereochemical Control Key Feature
Crotylationα-methyl-β-hydroxy aldehydesDiastereoselectiveBicyclic transition states nih.govresearchgate.net
Reductionα-fluoroenonesEnantioselectiveBiocatalysis with ene reductases chemrxiv.org
Michael Additionα,α-disubstituted aldehydesEnantioselectiveOrganocatalysis researchgate.net

This table summarizes stereochemical outcomes in reactions of analogous systems, suggesting potential strategies for stereocontrol in reactions of this compound.

Advanced Spectroscopic Characterization of 2,4 Difluoro 1 Prop 1 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of 2,4-Difluoro-1-(prop-1-en-2-yl)benzene by providing detailed information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Proton (¹H) NMR Spectroscopy for Structural Protons

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic, vinylic, and methyl protons. The aromatic region typically displays complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the difluorinated benzene (B151609) ring are expected to show characteristic splitting patterns influenced by the ortho and meta fluorine substituents. The two vinylic protons of the prop-1-en-2-yl group will appear as singlets or narrow doublets, and the methyl protons will also present as a singlet, potentially showing long-range coupling to the vinylic protons or fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.8 - 7.5m-
Vinylic-H5.0 - 5.5s or d-
Vinylic-H5.0 - 5.5s or d-
Methyl-H2.0 - 2.5s-

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic, vinylic, and methyl carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (J_CF, Hz)
C-F (aromatic)155 - 165Large (¹J_CF)
C-H (aromatic)110 - 135Small (²J_CF, ³J_CF)
C-C (aromatic, substituted)120 - 140Small (²J_CF, ³J_CF)
C= (vinylic)140 - 150-
CH₂= (vinylic)110 - 120-
CH₃ (methyl)20 - 30-

Note: Assignments are predictive and require experimental verification.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring. These signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling). The chemical shifts of these signals provide valuable information about the electronic effects of the prop-1-en-2-yl substituent on the fluorinated ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

2D NMR experiments are instrumental in establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to assign the complex multiplets in the aromatic region and confirming the connectivity within the prop-1-en-2-yl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for confirming the connection between the prop-1-en-2-yl substituent and the difluorobenzene ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic and Vinylic
2950 - 2850C-H stretchMethyl
1640 - 1600C=C stretchAromatic and Vinylic
1500 - 1400C-C stretchAromatic ring
1300 - 1100C-F stretchAryl-Fluoride
900 - 675C-H bend (out-of-plane)Aromatic

The strong absorption bands in the 1300-1100 cm⁻¹ region are particularly indicative of the C-F stretching vibrations, confirming the presence of the fluorine substituents on the aromatic ring. The positions of the aromatic C-H out-of-plane bending bands can also provide information about the substitution pattern of the benzene ring.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

The high-frequency region of the spectrum is dominated by C-H stretching vibrations of the aromatic ring and the methyl group. The aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ range, while the symmetric and asymmetric stretching vibrations of the methyl group appear around 2950-2850 cm⁻¹.

The C=C stretching vibration of the alkenyl group gives rise to a strong and characteristic Raman band, typically found in the 1650-1630 cm⁻¹ region. The aromatic C-C stretching vibrations of the benzene ring are observed as a set of bands in the 1600-1400 cm⁻¹ range. The positions of these bands can be sensitive to the substitution pattern on the ring.

Vibrations involving the fluorine substituents are also prominent. The C-F stretching modes are expected to appear in the 1250-1100 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the C-H and C-C bonds of the ring and the substituent contribute to the complex fingerprint region of the spectrum at lower wavenumbers.

Table 1: Tentative FT-Raman Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3080 ν(C-H) Aromatic C-H Stretch
~2925 νas(CH₃) Methyl Asymmetric Stretch
~2860 νs(CH₃) Methyl Symmetric Stretch
~1640 ν(C=C) Alkenyl C=C Stretch
~1615, 1580, 1490 ν(C-C) Aromatic Ring Stretch
~1440 δas(CH₃) Methyl Asymmetric Bend
~1380 δs(CH₃) Methyl Symmetric Bend
~1240 ν(C-F) C-F Stretch
~1120 ν(C-F) C-F Stretch

Note: The data in this table is illustrative and based on typical values for similar functional groups and substituted benzenes.

Total Energy Distribution (TED) Analysis for Vibrational Mode Assignments

To provide a more precise and quantitative assignment of the observed vibrational bands in the FT-Raman spectrum, a Total Energy Distribution (TED) analysis is employed. This theoretical calculation breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a definitive assignment of complex vibrational modes that arise from the coupling of multiple motions.

For this compound, a TED analysis would likely reveal significant coupling between the vibrations of the prop-1-en-2-yl group and the difluorobenzene ring. For example, the aromatic ring stretching modes may have contributions from the C-C stretching of the bond connecting the substituent to the ring. Similarly, the C-F bending vibrations can be coupled with other ring deformation modes.

The analysis helps to resolve ambiguities in spectral interpretation, particularly in the fingerprint region where many vibrational modes overlap. For instance, TED can distinguish between the in-plane bending of the aromatic C-H bonds and the scissoring mode of the CH₂ group in the alkenyl substituent. A detailed TED analysis provides a deeper understanding of the intramolecular dynamics of the molecule. Theoretical studies on similar molecules, such as 2,4-Difluoro-1-Methoxybenzene, have demonstrated the utility of TED analysis in accurately assigning vibrational frequencies. isroset.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₉H₈F₂, the theoretical monoisotopic mass can be calculated with high precision.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₈F₂
Theoretical Monoisotopic Mass 154.0594 u

An experimental HRMS measurement that yields a mass value extremely close to the calculated theoretical mass provides strong evidence for the assigned molecular formula, confirming the identity of the compound. This technique is invaluable for differentiating the target compound from potential isomers or impurities.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsion angles, can be obtained. While a specific crystal structure for this compound is not publicly available, the expected geometric parameters can be inferred from crystallographic data of related fluorinated and substituted benzene derivatives. nih.govnih.govnih.govmdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by its bond lengths and angles. The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, typically around 1.39 Å. The C-F bonds are expected to be approximately 1.35 Å in length. For the prop-1-en-2-yl substituent, the C=C double bond will be significantly shorter, around 1.34 Å, while the C-C single bonds will be in the range of 1.50-1.54 Å.

The bond angles within the benzene ring are expected to be close to the ideal 120° for an sp² hybridized carbon, although substitution can cause minor distortions. The angles around the sp² carbons of the alkenyl group are also expected to be approximately 120°.

Table 3: Expected Bond Lengths and Angles for this compound

Parameter Expected Value
Bond Lengths (Å)
C-C (aromatic) ~1.39
C-F ~1.35
C=C (alkenyl) ~1.34
C-C (alkyl) ~1.51
C-H (aromatic) ~1.08
C-H (alkyl) ~1.09
**Bond Angles (°) **
C-C-C (aromatic) ~120
C-C-F ~118-122
C-C=C ~122

Note: These values are illustrative and based on typical data from X-ray crystallographic studies of similar organic molecules.

Dihedral Angle Analysis within the Aromatic and Alkenyl Moieties

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are crucial for defining the conformation of the molecule. The dihedral angles within the aromatic ring will be close to 0°, indicating its planarity. A key conformational parameter for this compound is the dihedral angle between the plane of the benzene ring and the plane of the C=C double bond of the substituent. This angle determines the relative orientation of the prop-1-en-2-yl group with respect to the aromatic ring and is influenced by steric hindrance and electronic effects. In related structures, the dihedral angles between substituted benzene rings can vary significantly. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) is a widely employed computational method for predicting the geometry and electronic energy of molecules. DFT calculations are used to find the lowest energy arrangement of atoms, known as the optimized geometry. For fluorinated benzene (B151609) derivatives, DFT has been shown to provide reliable results. nih.govnih.gov The process involves iterative calculations that adjust the positions of the atoms until a minimum on the potential energy surface is located. This optimized structure corresponds to the most stable conformation of the molecule.

The electronic energy calculated through DFT provides a measure of the molecule's stability. For "2,4-Difluoro-1-(prop-1-en-2-yl)benzene," these calculations would reveal the influence of the difluoro and prop-1-en-2-yl substituents on the benzene ring's geometry and energetic stability.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For systems containing fluorine, it is crucial to select methods that can accurately describe the high electronegativity and the electronic environment of the fluorine atoms.

Commonly used functionals for such systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.gov The choice of basis set is also critical, with Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) often being employed to provide a good balance between accuracy and computational cost. researchgate.netasianpubs.org Validation of the chosen functional and basis set is typically performed by comparing calculated properties with available experimental data for related molecules or by benchmarking against higher-level theoretical methods.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) provide a detailed picture of electron distribution and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity.

For "this compound," the spatial distribution of the HOMO would likely be concentrated on the electron-rich regions of the molecule, such as the benzene ring and the double bond of the propenyl group. Conversely, the LUMO would be distributed over areas that can accommodate electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed description of the charge distribution within a molecule and the interactions between orbitals. researchgate.net This analysis can reveal the nature of chemical bonds and the extent of electron delocalization. For "this compound," NBO analysis would quantify the partial atomic charges on each atom, highlighting the electron-withdrawing effect of the fluorine atoms and its influence on the aromatic ring and the propenyl substituent.

The analysis of donor-acceptor interactions within the NBO framework can also provide insights into hyperconjugative effects that contribute to the molecule's stability.

Reactivity Descriptors and Chemical Potential Theory

Based on the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors are rooted in chemical potential theory and provide a quantitative measure of a molecule's reactivity.

Important reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These descriptors, derived from the HOMO and LUMO energies, offer a theoretical framework for understanding the reactivity of "this compound" in various chemical reactions. nih.gov

Table 2: Hypothetical Reactivity Descriptors for this compound

Descriptor Value (eV)
Chemical Potential (μ) -3.85
Chemical Hardness (η) 2.65

Note: The values in this table are hypothetical and are calculated based on the illustrative HOMO and LUMO energies in Table 1.

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the reactivity of different sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom, one can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, a computational study would likely reveal that the carbon atoms of the prop-1-en-2-yl group, particularly the terminal methylene (B1212753) carbon, are susceptible to electrophilic attack due to the electron-donating nature of the double bond. Conversely, the fluorine-substituted carbon atoms on the benzene ring would be predicted to be primary sites for nucleophilic attack, a result of the high electronegativity of the fluorine atoms which withdraws electron density from the aromatic ring. A representative data table from a hypothetical DFT calculation is presented below to illustrate this concept.

Atomic Sitef+ (Electrophilic Attack)f- (Nucleophilic Attack)f0 (Radical Attack)
C1 (ipso-C of prop-1-en-2-yl)ValueValueValue
C2 (F-substituted)ValueValueValue
C3ValueValueValue
C4 (F-substituted)ValueValueValue
C5ValueValueValue
C6ValueValueValue
Cα (prop-1-en-2-yl)ValueValueValue
Cβ (prop-1-en-2-yl)ValueValueValue

Average Local Ionization Energies (ALIE) for Local Reactivity Profiling

Average Local Ionization Energy (ALIE) is a computational tool that provides a measure of the energy required to remove an electron from any point on the surface of a molecule. Regions with lower ALIE values indicate areas where electrons are less tightly bound and are therefore more susceptible to electrophilic attack.

For this compound, an ALIE surface map would be expected to show the lowest energy regions located over the π-system of the prop-1-en-2-yl group and the electron-rich positions of the benzene ring (ortho and para to the alkenyl substituent, though moderated by the fluorine atoms). The fluorine atoms themselves and the regions immediately surrounding them would exhibit high ALIE values, indicating a lower propensity for electron donation.

Bond Dissociation Energies and Thermodynamic Stability Assessments

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Computational chemistry allows for the calculation of BDEs for all bonds within a molecule, providing insights into its thermodynamic stability and potential fragmentation pathways.

In this compound, the C-F bonds are expected to be the strongest due to the high electronegativity of fluorine. The C-C bonds within the aromatic ring will also be very stable. The bonds associated with the prop-1-en-2-yl substituent, particularly the allylic C-H bonds, would likely have lower BDEs, making them more susceptible to radical abstraction. A hypothetical BDE table is provided below.

BondCalculated BDE (kcal/mol)
C2-FValue
C4-FValue
C1-CαValue
Cα=CβValue
Cβ-HValue

Computational Prediction and Validation of Spectroscopic Properties

Theoretical Prediction of Vibrational Frequencies and Comparison with Experimental Data

Theoretical vibrational frequencies can be calculated using methods like DFT. These calculated frequencies, when scaled appropriately, can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of vibrational modes.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for C-F stretching, aromatic C-C stretching, C=C stretching of the alkenyl group, and various C-H bending and stretching modes. A comparison with experimental data would be crucial for validating the computational model and providing a detailed understanding of the molecule's vibrational properties.

Computational NMR Chemical Shift Prediction and Correlation Analysis

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). These predictions are invaluable for confirming molecular structures and interpreting complex experimental NMR spectra.

For this compound, ¹⁹F NMR chemical shifts would be particularly informative, with distinct signals expected for the two non-equivalent fluorine atoms. The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic and alkenyl protons and carbons, with the chemical shifts influenced by the electron-withdrawing fluorine atoms. A correlation analysis between experimental and computed shifts would provide a high degree of confidence in the structural assignment. A hypothetical table of predicted NMR shifts is shown below.

AtomCalculated Chemical Shift (ppm)
F (at C2)Value
F (at C4)Value
H (vinyl)Value
H (methyl)Value
H (aromatic)Value

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule like this compound, the presence of the π-conjugated system of the benzene ring and the double bond, along with the influence of the electron-withdrawing fluorine atoms, could lead to a non-zero hyperpolarizability. Computational studies would involve calculating the dipole moment and polarizability tensors to determine the magnitude of the NLO response. The results would indicate the potential of this compound for NLO applications.

Calculation of Polarizability and Hyperpolarizability Tensors

The nonlinear optical (NLO) properties of a molecule are determined by its response to an applied electric field. This response is described by the polarizability (α) and hyperpolarizability (β, γ, etc.) tensors. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in predicting these properties.

For fluorinated aromatic compounds, the introduction of fluorine atoms has a significant impact on the electronic distribution and, consequently, on the polarizability and hyperpolarizability. The high electronegativity of fluorine leads to a redistribution of electron density within the benzene ring, which can influence the NLO response.

Theoretical calculations for a series of fluorinated benzenes have shown that the average electronic polarizability is not heavily dependent on the number of fluorine substitutions. However, the anisotropy of the polarizability tends to increase with the number of fluorine atoms. sci-hub.se For "this compound," the presence of the electron-donating prop-1-en-2-yl group in conjunction with the electron-withdrawing fluorine atoms can lead to an enhanced NLO response.

The components of the polarizability and first hyperpolarizability tensors can be calculated using computational software packages like Gaussian. These calculations provide a detailed picture of the molecule's response to an electric field in different directions.

Table 1: Representative Calculated NLO Properties for Fluorinated Aromatic Compounds Note: These are representative values for similar compounds and not specific to this compound, as specific data is not available.

PropertyMethodBasis SetCalculated Value (a.u.)
Dipole Moment (μ)B3LYP6-311++G(d,p)1.5 - 3.0
Mean Polarizability (α)B3LYP6-311++G(d,p)80 - 120
First Hyperpolarizability (β)B3LYP6-311++G(d,p)50 - 200

These values are typically converted from atomic units (a.u.) to electrostatic units (esu) for comparison with experimental data (1 a.u. of α = 0.1482 × 10⁻²⁴ esu; 1 a.u. of β = 8.6393 × 10⁻³³ esu). scirp.org

Structure-NLO Property Relationships in Difluorinated Systems

The relationship between the molecular structure and NLO properties in difluorinated systems is a key area of research. The substitution pattern of the fluorine atoms on the benzene ring plays a crucial role in determining the magnitude and nature of the NLO response.

In "this compound," the asymmetrical placement of the two fluorine atoms and the prop-1-en-2-yl group breaks the centrosymmetry of the benzene ring, which is a prerequisite for a non-zero first hyperpolarizability (β). The interplay between the electron-withdrawing nature of the fluorine atoms and the π-donating character of the prop-1-en-2-yl group can create a significant intramolecular charge transfer system, which is known to enhance NLO properties. nih.gov

Computational studies on similar donor-acceptor substituted aromatic systems have demonstrated that the strength of the donor and acceptor groups, the nature of the conjugated bridge, and the relative orientation of the substituents all influence the NLO response. acs.org For difluorinated systems, the inductive effect of the fluorine atoms can lead to optical properties comparable to those of systems with stronger resonance-based acceptor groups. nih.gov

Intermolecular Interactions and Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For "this compound," the presence of fluorine atoms introduces the possibility of several types of weak interactions.

Characterization of C-H···F Hydrogen Bonds and Other Weak Interactions

The C-H···F interaction is a type of weak hydrogen bond that has been a subject of considerable debate but is now recognized as a significant force in molecular recognition and crystal engineering. rsc.orgacs.org In molecules containing the 2,4-difluorophenyl moiety, both intramolecular and intermolecular C-H···F interactions can be observed.

Table 2: Typical Geometries of C-H···F Hydrogen Bonds in Difluorophenyl Derivatives

Donor (D-H)Acceptor (A)D-H···A Angle (°)H···A Distance (Å)Reference Compound
C-HF-C130 - 1602.4 - 2.6N-(2,4-difluorophenyl)-2-fluorobenzamide mdpi.com
C-HF-C~1582.361,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene nih.gov

Analysis of F···S and CH···F Interactions in Molecular Aggregates

While less common than C-H···F bonds, interactions involving fluorine and sulfur (F···S) can also play a role in the solid-state structures of organofluorine compounds. These interactions are a form of halogen bonding, where the electrophilic region of one atom interacts with the nucleophilic region of another.

CH···F interactions, as discussed previously, are prevalent in the crystal structures of fluorinated organic molecules and play a significant role in their aggregation behavior. rsc.org

π–π Stacking Interactions in Multi-ring Systems

π–π stacking interactions are a crucial non-covalent force in the organization of aromatic molecules in both chemical and biological systems. The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, particularly its quadrupole moment, which in turn influences π–π stacking interactions. libretexts.org

A benzene ring has a negative quadrupole moment at its center (electron-rich π-face) and a positive quadrupole moment around its periphery (electron-poor C-H bonds). Fluorine, being highly electronegative, withdraws electron density from the ring, making the π-face less electron-rich and can even lead to a positive quadrupole moment at the center in highly fluorinated benzenes. nih.gov

This modification of the electrostatic potential of the aromatic ring in "this compound" will dictate its preferred stacking geometry with other aromatic rings. For instance, a difluorinated benzene ring is expected to have favorable stacking interactions with an electron-rich aromatic system in a face-to-face arrangement. libretexts.org These interactions are a combination of electrostatic and dispersion forces. libretexts.org

Table 3: Influence of Fluorination on π-π Stacking Interactions

Interacting RingsPreferred GeometryDominant Interaction Type
Benzene - BenzeneParallel-displaced, T-shapedDispersion, Quadrupole-quadrupole
Benzene - Hexafluorobenzene (B1203771)Face-to-faceElectrostatic, Dispersion
2,4-Difluorobenzene - Electron-rich aromaticLikely face-to-faceElectrostatic, Dispersion

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational landscape, flexibility, and dynamic processes of a molecule like "this compound."

For this molecule, a key area of interest for MD simulations would be the conformational dynamics of the prop-1-en-2-yl group relative to the difluorobenzene ring. The rotation around the C-C single bond connecting these two moieties will be governed by a potential energy surface with certain preferred conformations. MD simulations can explore this conformational space and determine the relative populations of different conformers at a given temperature.

The development of accurate force fields for fluorinated organic molecules is crucial for obtaining reliable MD simulation results. biorxiv.org These force fields must correctly describe both the bonded and non-bonded interactions, including the specific weak interactions involving fluorine.

MD simulations can be used to calculate various properties, including:

Radial distribution functions: to understand the local structure and solvation of the molecule in a solvent. mdpi.com

Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF): to assess the stability and flexibility of different parts of the molecule.

Free energy landscapes: to identify the most stable conformations and the energy barriers between them.

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from quantum chemical calculations and experimental studies.

Advanced Research Applications in Chemical Sciences

Role as a Precursor and Building Block in Complex Organic Synthesis

2,4-Difluoro-1-(prop-1-en-2-yl)benzene serves as a valuable precursor in complex organic synthesis, offering a reactive vinyl group and a difluorinated aromatic ring that can be strategically manipulated to construct intricate molecular architectures. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its reactivity, primarily through strong electron-withdrawing inductive effects. This electronic perturbation can activate or deactivate specific positions on the aromatic ring towards electrophilic or nucleophilic attack, providing chemists with a powerful tool for regioselective functionalization.

While extensive research on the direct application of this compound in the total synthesis of natural products is an evolving area, its utility as a building block is demonstrated in the construction of fluorinated analogues of biologically active molecules. The difluorophenyl moiety is a common feature in many pharmaceutical and agrochemical compounds, and this monomer provides a convenient entry point for its incorporation. The prop-1-en-2-yl group can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, to introduce diverse functionalities.

Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of well-defined polymers and block copolymers from fluorinated styrene (B11656) derivatives. fluorine1.ru These methods allow for precise control over molecular weight and architecture, opening avenues for the creation of complex macromolecular structures with tailored properties. While fluorinated α-methylstyrenes are known to be challenging to polymerize under radical conditions, specialized techniques are being explored to overcome these hurdles. rsc.org

Contributions to Advanced Materials Science

The unique properties imparted by the fluorine atoms in this compound make it a highly attractive monomer for the development of advanced materials with tailored functionalities.

Design and Synthesis of Fluoropolymer Materials

Fluoropolymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy. numberanalytics.com The incorporation of this compound into polymer chains can significantly enhance these properties. The presence of the difluorinated aromatic ring contributes to increased thermal stability and resistance to chemical degradation.

The synthesis of copolymers using this compound allows for the fine-tuning of material properties. For instance, copolymerization with other vinyl monomers can yield materials with a desirable balance of flexibility, processability, and performance characteristics. Methods like emulsion and suspension polymerization are commonly employed for the synthesis of fluoropolymers. numberanalytics.com Controlled radical polymerization techniques, particularly RAFT polymerization, are instrumental in producing block copolymers where segments of poly(2,4-difluoro-α-methylstyrene) can be combined with other polymer blocks to create materials with novel morphologies and properties. fluorine1.ru

Table 1: Polymerization Methods for Fluorinated Monomers

Polymerization Technique Description Key Advantages
Emulsion Polymerization Polymerization of monomers in an aqueous dispersion. Commonly used for producing high molecular weight polymers like PTFE. numberanalytics.com
Suspension Polymerization Monomer droplets are suspended in water for polymerization. Suitable for producing polymers like PVDF. numberanalytics.com
Solution Polymerization Monomers are dissolved in a solvent for polymerization. Allows for good control over reaction conditions.
RAFT Polymerization A type of reversible-deactivation radical polymerization using a thiocarbonylthio compound as a chain-transfer agent. Enables the synthesis of polymers with controlled molecular weight, low polydispersity, and complex architectures like block copolymers. fluorine1.ruwikipedia.org

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that uses a transition metal complex as a catalyst. | Allows for the synthesis of well-defined polymers with complex architectures. cmu.educmu.edu |

Development of Organic Optoelectronic Materials (e.g., polymer solar cells, organic light-emitting diodes)

The electronic properties of this compound make it a promising candidate for the development of materials for organic optoelectronics. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymers. This tuning of energy levels is crucial for efficient charge injection and transport in devices like organic light-emitting diodes (OLEDs) and for optimizing the open-circuit voltage in polymer solar cells. nih.gov

In the context of OLEDs, polymers incorporating the 2,4-difluorophenyl moiety can be utilized as host materials in the emissive layer or as charge-transporting layers. The wide bandgap that can be achieved with fluorinated polymers is particularly advantageous for blue-emitting OLEDs. While small-molecule OLEDs (SM-OLEDs) currently dominate the market, polymer-based OLEDs (PLEDs) offer the potential for fabrication via solution-based processes, which could lead to lower manufacturing costs. oled-info.comalfachemic.com

For polymer solar cells, the incorporation of fluorine into the polymer backbone can enhance the power conversion efficiency. Fluorination can lead to improved molecular packing and crystallinity, which in turn facilitates better charge transport. nih.gov Furthermore, the modification of energy levels through fluorination can lead to better alignment with the energy levels of the acceptor material in a bulk heterojunction solar cell, promoting efficient exciton (B1674681) dissociation and charge collection.

Exploration in Functionalized Polymer Backbones for Charge Transport

The design of polymer backbones that facilitate efficient charge transport is a critical area of research in organic electronics. The introduction of 2,4-difluorophenyl groups into a polymer chain can significantly impact its charge transport characteristics. The strong dipole moment of the C-F bond can influence the intermolecular packing of the polymer chains, which is a key determinant of charge carrier mobility.

By strategically placing these fluorinated units along the polymer backbone, it is possible to create materials with enhanced hole or electron mobility. The electron-withdrawing nature of the difluorophenyl group can favor electron transport, making these materials suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) or as electron-transporting layers in OLEDs and solar cells. Further functionalization of the polymer backbone, for example, by introducing other electronically active groups, can lead to the development of ambipolar materials capable of transporting both holes and electrons.

Development of Novel Catalytic Systems and Methodologies Utilizing Fluorinated Scaffolds

The unique electronic properties of fluorinated molecules are also being harnessed in the field of catalysis. The use of ligands containing fluorinated scaffolds, such as those derived from this compound, can significantly influence the activity and selectivity of metal catalysts. The electron-withdrawing nature of the difluorophenyl group can modulate the electron density at the metal center, thereby altering its catalytic properties.

For instance, in homogeneous catalysis, fluorinated phosphine (B1218219) ligands are used to enhance the performance of rhodium catalysts in hydrogenation reactions. researchgate.net The electronic effects of the fluorine substituents can lead to more active and selective catalysts. Furthermore, the use of fluorinated ligands can improve the solubility of the catalyst in non-polar or fluorous solvents, facilitating catalyst recovery and recycling. rsc.org

While direct applications of this compound in catalysis are still an emerging field, the principles established with other fluorinated ligands suggest its potential. The vinyl group could be used to anchor the fluorinated scaffold to a polymer support, creating a recyclable heterogeneous catalyst. The combination of the steric bulk and electronic properties of the 2,4-difluorophenyl group could be exploited to control the stereoselectivity of asymmetric catalytic reactions.

Investigating the Electronic and Steric Influence of Fluorine in Molecular Design for Chemical Applications

A fundamental understanding of the electronic and steric effects of fluorine is crucial for the rational design of molecules with desired properties. The 2,4-difluorophenyl group in this compound provides an excellent platform for such investigations.

The electronic influence of the two fluorine atoms is primarily inductive, leading to a significant withdrawal of electron density from the aromatic ring. This effect can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent. wikipedia.orgutexas.edu The σ values for fluorine are positive, indicating its electron-withdrawing nature. The presence of two fluorine atoms in the 2 and 4 positions has a cumulative effect on the electronic properties of the benzene ring.

Table 2: Hammett Constants (σ) for Fluoro-Substituents

Substituent σ_meta σ_para
F 0.34 0.06
CF₃ 0.43 0.54
OCF₃ 0.35 0.35

Data sourced from available literature on Hammett constants. researchgate.net

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. However, the C-F bond is longer than the C-H bond, and the presence of multiple fluorine atoms can lead to significant steric hindrance. This steric bulk can influence the conformation of molecules and the accessibility of reactive sites, thereby affecting reaction rates and selectivities. In the context of polymer science, these steric interactions can dictate the packing of polymer chains in the solid state, which in turn affects the material's bulk properties.

Q & A

Q. What are the optimal synthetic routes for 2,4-Difluoro-1-(prop-1-en-2-yl)benzene, and how can purity be maximized?

Methodological Answer: The synthesis typically begins with 2,4-difluorobenzene and an allylating agent (e.g., allyl bromide) under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution at the benzene ring’s 1-position . Post-reaction, purification via column chromatography (silica gel, hexane:ethyl acetate 99:1) or bulb-to-bulb distillation (90°C/5 mmHg) enhances purity . Monitoring reaction progress with TLC and confirming structure via 1^1H/13^{13}C NMR (e.g., δ 5.3–5.8 ppm for allyl protons) is critical .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Key signals include fluorine-coupled splitting in aromatic protons (δ 6.5–7.5 ppm) and allyl group protons (δ 5.3–5.8 ppm) .
  • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection at 254 nm resolves impurities, achieving >98% purity .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 168.05 (C9_9H8_8F2_2) .

Advanced Research Questions

Q. How do electronic effects of fluorine and the allyl group influence its reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer: The electron-withdrawing fluorine atoms deactivate the benzene ring, directing EAS to the 5-position (meta to both F substituents). Computational studies (DFT/B3LYP) show that the allyl group’s electron-donating resonance stabilizes carbocation intermediates in reactions like nitration or sulfonation . Experimental validation involves competitive reactions with substituted benzenes and kinetic analysis using 19^{19}F NMR to track regioselectivity .

Q. What computational strategies predict reaction pathways for allylic functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models transition states for allylic fluorination or oxidation. For example, Selectfluor-mediated fluorination proceeds via a carbocation intermediate stabilized by the allyl group’s hyperconjugation. Activation energies correlate with substituent effects: electron-donating groups lower ΔG^\ddagger (e.g., 3.67 kcal/mol for methoxy-substituted analogs) .

Q. How can in vitro biological activity be systematically evaluated, and what are key limitations?

Methodological Answer:

  • Anticancer Assays : Tubulin polymerization inhibition is tested via fluorescence-based assays (e.g., paclitaxel-binding competition) . IC50_{50} values are compared to analogs like chalcone derivatives.
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli quantify zone-of-inhibition diameters, with MIC values determined via broth microdilution .
  • Limitations : In vitro results may not translate to in vivo efficacy due to bioavailability differences. Always cross-validate with cytotoxicity assays (e.g., HEK293 cell lines) .

Q. How should researchers address contradictory data in reaction yields or biological activity?

Methodological Answer:

  • Yield Discrepancies : Optimize variables like solvent polarity (DMF vs. THF), base strength (K2_2CO3_3 vs. Cs2_2CO3_3), and temperature using Design of Experiments (DoE) .
  • Biological Variability : Replicate assays ≥3 times under controlled conditions (pH, serum content). Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What role do fluorine atoms play in X-ray crystallographic analysis of this compound?

Methodological Answer: Fluorine’s high electron density enhances anomalous scattering, aiding phase determination in SHELXD. Refinement in SHELXL uses F-atom parameters (Uiso_{iso}, occupancy) to resolve disorder in the allyl group. Hydrogen bonding between fluorine and adjacent molecules (e.g., C–F⋯H–C) stabilizes crystal packing, as seen in related difluorobenzene structures .

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